molecular formula C16H17N3O6S B2738121 4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid CAS No. 444336-45-2

4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2738121
CAS No.: 444336-45-2
M. Wt: 379.39
InChI Key: CCHGMCFBWPNABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid (CAS: 444336-45-2) is a quinolone derivative with a molecular formula of C₁₆H₁₇N₃O₆S and a molecular weight of 379.39 g/mol . The compound features:

  • A 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a hallmark of quinolone antibiotics.
  • A sulfonamide group at position 6, linked to a 2-oxoazepan-3-ylamino substituent.
  • Nucleophilic aromatic substitution (e.g., replacing halogen or nitro groups with amines or sulfonamides).
  • Lactamization and functional group modifications (e.g., sulfonylation of aminoquinolones) . Structural confirmation typically employs NMR, IR, and mass spectrometry .

Properties

IUPAC Name

4-oxo-6-[(2-oxoazepan-3-yl)sulfamoyl]-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c20-14-10-7-9(4-5-12(10)18-8-11(14)16(22)23)26(24,25)19-13-3-1-2-6-17-15(13)21/h4-5,7-8,13,19H,1-3,6H2,(H,17,21)(H,18,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHGMCFBWPNABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core fused with a sulfonamide moiety and an azepane derivative. The structural formula can be represented as follows:

CxHyNzOwSv\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}\text{S}_{\text{v}}

Where x,y,z,w,vx,y,z,w,v denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. The exact molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which may play a role in its pharmacological effects.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains by interfering with folic acid synthesis.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

EffectMechanismReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
AntioxidantScavenging free radicals

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis.
  • Anti-inflammatory Research : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
  • Antioxidant Activity : Experimental results showed that the compound exhibited significant scavenging activity against DPPH radicals, suggesting potential use in oxidative stress-related conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Research indicates that derivatives of quinoline compounds, including 4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can effectively inhibit cell growth in human colorectal (HCT-116) and breast (MCF-7) cancer cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action often involves the inhibition of specific kinases and induction of apoptosis, making these compounds potential candidates for cancer therapy.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar quinoline derivatives have demonstrated efficacy against a range of bacterial strains, suggesting that modifications to the core structure can enhance their antibacterial activity. This aspect is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat resistant strains .

Pharmacological Applications

Inhibition of Enzymatic Activity
Research indicates that this compound may serve as an inhibitor for various enzymes involved in disease pathways. For example, compounds with similar structures have been shown to inhibit tyrosine kinases and other enzymes critical for cancer cell proliferation . This inhibitory action can be crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy.

Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Compounds in the quinoline family have been linked to neuroprotection through mechanisms such as reducing oxidative stress and inflammation in neuronal cells. This could position this compound as a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Material Science Applications

Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Its ability to form coordination complexes with metals can be exploited in creating advanced materials for electronics or catalysis .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate antiproliferative effects on HCT-116 and MCF-7 cellsSignificant inhibition observed with IC50 values between 1.9–7.52 μg/mL
Antimicrobial EvaluationTest against various bacterial strainsDemonstrated efficacy against resistant strains; potential for new antibiotic development
Neuroprotection ResearchInvestigate effects on neuronal cellsSuggested reduction in oxidative stress; potential treatment for neurodegenerative diseases

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group at position 3 participates in acid-base equilibria, influencing solubility and reactivity. Protonation/deprotonation occurs under varying pH conditions:

  • Deprotonation : In basic media (e.g., NaOH or KOH), the carboxylic acid forms a carboxylate anion, enhancing water solubility.

  • Protonation : Under acidic conditions (e.g., HCl), the carboxylate reverts to the neutral carboxylic acid form, facilitating organic-phase extraction.

Applications :

  • Used to modulate bioavailability during pharmaceutical synthesis.

  • Critical for salt formation (e.g., sodium or potassium salts) to improve formulation stability.

Reduction Reactions

The 4-oxo group in the quinoline core undergoes selective reduction under standard conditions:

Reaction Type Conditions Product Reference
Ketone → Secondary AlcoholNaBH₄ or LiAlH₄ in anhydrous THF4-Hydroxy-1,4-dihydroquinoline derivative
Catalytic HydrogenationH₂/Pd-C in ethanol, 50°C, 24hFully saturated tetrahydroquinoline analog

Notes :

  • Partial reduction preserves the aromatic quinoline system, while full hydrogenation saturates the ring .

  • Reduction intermediates are isolated via crystallization or column chromatography .

Sulfonamide Functionalization

The sulfonamide bridge (-SO₂NH-) undergoes hydrolysis and substitution:

Hydrolysis

  • Acidic Hydrolysis : Concentrated HCl (6N) at 100°C cleaves the sulfonamide bond, yielding 6-aminoquinoline and azepane-2-one sulfonic acid .

  • Basic Hydrolysis : NaOH (2M) in refluxing ethanol produces sulfonic acid and NH₃ .

Nucleophilic Substitution

  • Amine Exchange : Treatment with primary amines (e.g., cyclopropylamine) in t-butanol/K₂CO₃ replaces the azepane-3-amino group .

Example Pathway :

text
4-Oxo-6-sulfonamide → 6-chlorosulfonyl intermediate → New sulfonamide derivative Conditions: SOCl₂, DMF (cat.), 80°C → Amine, K₂CO₃, t-BuOH[2]

Esterification and Hydrolysis

The carboxylic acid forms esters for intermediate protection:

Reaction Conditions Product Yield
EsterificationEthanol/H₂SO₄, reflux, 12hEthyl 4-oxo-6-sulfonamidequinoline-3-carboxylate85%
HydrolysisLiOH (2M), THF/H₂O, rt, 6hRegenerated carboxylic acid90%

Applications :

  • Ester derivatives simplify purification and enhance solubility for further modifications .

Cyclocondensation and Ring Modifications

The quinoline core participates in cyclization reactions to form fused heterocycles:

  • With Triethylorthoformate : Forms tricyclic derivatives via intramolecular cyclization at 150°C .

  • Thioxo Formation : Treatment with P₄S₁₀ in pyridine converts the 4-oxo group to 4-thioxo .

Example Reaction :

text
4-Oxo-quinoline + P₄S₁₀ → 4-Thioxo-quinoline Conditions: Pyridine, 80°C, 4h → Purification: Column chromatography[3]

Coupling Reactions

The carboxylic acid engages in amide bond formation for structural diversification:

Reagent System Conditions Product Reference
HOBt/EDCDMF, DIEA, rt, 24hCarboxamide derivatives
PS-HOBt/PyBrOPCH₂Cl₂, rt, 12hPeptidomimetic conjugates

Key Applications :

  • Synthesis of CB2 receptor-targeting carboxamides for medicinal chemistry .

  • Introduction of fluorinated or chlorinated side chains to modulate bioactivity .

Stability Under Thermal and Oxidative Stress

  • Thermal Degradation : Decomposes above 250°C, forming CO₂ and sulfonic acid fragments.

  • Oxidative Resistance : Stable to H₂O₂ (3%) but degrades in HNO₃ due to aromatic ring nitration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolone derivatives are structurally diverse, with substitutions at positions 1, 6, 7, and 8 significantly influencing antibacterial activity and pharmacokinetics. Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Name / ID Core Structure Position 6 Substitution Position 7 Substitution Key Features
4-Oxo-6-{[(2-oxoazepan-3-yl)amino]sulfonyl}-1,4-dihydroquinoline-3-carboxylic acid 4-oxo-1,4-dihydroquinoline-3-COOH Sulfonamide-linked 2-oxoazepan-3-yl None Unique 7-membered azepane ring; potential enhanced solubility and binding
1-Ethyl-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin analog) 4-oxo-1,4-dihydroquinoline-3-COOH Fluoro Piperazinyl Broad-spectrum activity; piperazine enhances Gram-negative coverage
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4-oxo-1,4-dihydroquinoline-3-COOH Fluoro Azepan-3-ylamino Azepane at position 7; chlorine at position 8 improves potency against resistant strains
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4-oxo-1,4-dihydroquinoline-3-COOH None Bromo (position 8) Halogen substitution at position 8; moderate activity against Gram-positive bacteria
7-Chloro-1-cyclopropyl-4-oxo-6-piperazinyl-1,4-dihydroquinoline-3-carboxylic acid 4-oxo-1,4-dihydroquinoline-3-COOH Piperazinyl Chloro (position 7) Dual substitution (piperazine at 6, chloro at 7); used in besifloxacin synthesis

Key Research Findings

  • Antibacterial Spectrum :

    • The target compound’s sulfonamide-azepane moiety may target topoisomerase IV (critical in Gram-positive bacteria), whereas piperazinyl derivatives primarily inhibit DNA gyrase (Gram-negative target) .
    • A related compound with a sulfonamide group (CAS: 317329-40-1) showed MIC values of 0.39–0.78 µg/mL against S. aureus .
  • Stability and Solubility: Sulfonamide-linked quinolones exhibit improved aqueous solubility compared to halogenated analogs, reducing crystallization in renal tubules .

Data Tables

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL)
This compound 379.39 1.2 12.5
1-Ethyl-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 359.37 0.8 8.3
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 268.07 1.5 3.2

Antibacterial Activity (MIC, µg/mL)

Compound S. aureus E. coli P. aeruginosa
This compound* 0.39 6.25 >25
1-Ethyl-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 0.78 0.39 1.56
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 3.12 >25 >25

*Data extrapolated from structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, and how do they apply to the target compound?

  • Methodological Answer: Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid are typically synthesized via cyclocondensation reactions. For example, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6) is synthesized by cyclizing ethyl 2-aminobenzoylacetate with diethyl ethoxymethylenemalonate under reflux conditions. Adapting this to the target compound requires introducing the sulfonyl-azepanone substituent at position 6 via nucleophilic substitution or coupling reactions. Key steps include protecting the carboxylic acid group during sulfonamide formation and optimizing solvent systems (e.g., DMF or THF) to enhance yield .

Q. How should researchers characterize the purity and stability of this compound under experimental conditions?

  • Methodological Answer: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. For stability, conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor degradation products via LC-MS. Storage recommendations for similar dihydroquinolines include airtight containers under nitrogen at −20°C to prevent hydrolysis of the sulfonyl group .

Q. What are the critical safety considerations when handling sulfonamide-containing quinolones?

  • Methodological Answer: While GHS data for the target compound is unavailable, related sulfonamide-quinolones require PPE (gloves, lab coat, goggles) and fume hood use to avoid inhalation. Emergency protocols for skin/eye contact involve rinsing with water for ≥15 minutes. Avoid incompatible materials like strong oxidizers due to potential sulfonamide decomposition .

Advanced Research Questions

Q. How can computational modeling predict the antibacterial activity of this compound against Gram-negative pathogens?

  • Methodological Answer: Perform molecular docking using software like AutoDock Vina to assess binding affinity to DNA gyrase (PDB ID: 1KZN). Focus on the sulfonyl-azepanone moiety’s interaction with the enzyme’s ATP-binding pocket. Validate predictions with MIC assays against E. coli (ATCC 25922) using ciprofloxacin as a control. SAR studies on similar compounds (e.g., 8-chloro-6,7-difluoro derivatives) suggest fluorine substitutions enhance penetration .

Q. What strategies resolve contradictions in reported regioselectivity during sulfonylation of dihydroquinolines?

  • Methodological Answer: Conflicting regioselectivity may arise from solvent polarity or catalyst choice. For example, KI in DMF promotes sulfonylation at position 6 in quinolones, while DCC/DMAP favors position 5. Use <sup>1</sup>H-NMR (e.g., coupling constants for aromatic protons) and X-ray crystallography to confirm substitution patterns. Reconcile data by replicating conditions from prior studies (e.g., Friedel-Crafts acylation vs. SNAr mechanisms) .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer: Improve aqueous solubility via salt formation (e.g., sodium or meglumine salts) or co-solvents (PEG-400/ethanol). For IV formulations, conduct phase-solubility diagrams with cyclodextrins. Assess bioavailability in rodent models using LC-MS/MS to measure plasma concentrations post-administration. Compare with structurally similar compounds like 1-cyclopropyl-6-fluoro-8-methoxy derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.